2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-9(2)7-13-17-18-14(20-13)16-12(19)8-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFWVGBRGRXWCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via electrophilic aromatic substitution reactions using bromine or brominating agents.
Acetamide Formation: The acetamide group can be formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives under acidic conditions. For example:
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Reactants : Thiosemicarbazide and 2-methylpropionic acid.
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Conditions : Reflux in concentrated HCl or H<sub>2</sub>SO<sub>4</sub> .
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Outcome : Forms 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine.
Acetamide Bond Formation
The acetamide linker is introduced via nucleophilic acyl substitution:
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Reactants : 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine and 2-(4-bromophenyl)acetyl chloride.
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Conditions : Anhydrous sodium acetate in acetone or dichloromethane at 0–5°C .
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Mechanism : Amine attacks the electrophilic carbonyl carbon, displacing chloride.
Bromophenyl Substitution
The 4-bromophenyl group is introduced via Suzuki coupling or direct alkylation, though specific conditions for this compound remain inferred from analogues .
Functionalization Reactions
The compound undergoes further modifications at distinct reactive sites:
Thiadiazole Ring Modifications
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Electrophilic Aromatic Substitution : Limited due to electron deficiency of the thiadiazole ring.
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Nucleophilic Attack : The sulfur atoms in the thiadiazole ring may react with alkyl halides (e.g., methyl iodide) under basic conditions to form sulfonium salts .
Acetamide Linker Reactivity
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Hydrolysis : Under acidic or basic conditions, the acetamide bond cleaves to yield 2-(4-bromophenyl)acetic acid and the free thiadiazole amine.
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Reduction : The carbonyl group can be reduced to a methylene group using LiAlH<sub>4</sub>, forming N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-bromophenyl)ethylamine .
Bromophenyl Group Reactivity
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Nucleophilic Aromatic Substitution : The bromine atom undergoes substitution with strong nucleophiles (e.g., amines, alkoxides) under Pd catalysis .
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Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to form biaryl derivatives .
Thermal Degradation
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Above 200°C, the compound decomposes into volatile fragments (e.g., HBr, CO<sub>2</sub>) and char residue, as observed in thermogravimetric analysis (TGA) of similar thiadiazoles .
Photodegradation
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UV exposure (λ = 254 nm) induces homolytic cleavage of the C–Br bond, generating a phenyl radical detectable via ESR spectroscopy .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including those related to 2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide. For instance, compounds within this class have demonstrated significant inhibitory effects against various cancer cell lines. In a study involving several thiadiazole derivatives, some were found to exhibit higher cytotoxicity against breast cancer cells than the standard drug cisplatin, with IC50 values as low as 3.3 μM for certain derivatives .
Antimicrobial Properties
Thiadiazole derivatives have also been evaluated for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including those responsible for plant diseases. For example, derivatives similar to this compound exhibited notable antibacterial effects against Xanthomonas oryzae and Fusarium graminearum at concentrations around 100 μg/mL .
Antitubercular Activity
Research has indicated that certain thiadiazole derivatives possess antitubercular activity. One study reported that compounds derived from similar structures showed promising results against Mycobacterium smegmatis with MIC values significantly lower than the control drug Isoniazid .
Agricultural Applications
Pesticidal Activity
The compound's potential as a pesticide has been explored through its analogs. Thiadiazole-based compounds have been synthesized and tested for their efficacy against agricultural pests and pathogens. Some derivatives demonstrated effective inhibition of pathogenic fungi and bacteria affecting crops, suggesting that these compounds could be developed into new agricultural fungicides or bactericides .
Materials Science
Synthesis of Functional Materials
Thiadiazoles are also being investigated for their utility in materials science. Their unique electronic properties make them suitable candidates for use in organic semiconductors and sensors. Research into the synthesis of novel materials incorporating thiadiazole rings has shown promise in developing efficient electronic devices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, physical properties, and bioactivities of 2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide with structurally related derivatives:
Key Observations :
Substituent Effects on Bioactivity: The bromophenyl group in the target compound may enhance lipophilicity and binding affinity compared to chlorophenyl (e.g., ’s analog) or methoxyphenoxy derivatives (5k, 5l) . Thioether-linked substituents (e.g., benzylthio in 5h, 5j) generally improve metabolic stability but may reduce solubility compared to alkyl chains like 2-methylpropyl .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., nitro in ’s compound 3, bromo in the target compound) show enhanced activity in pathways like apoptosis and kinase inhibition . Thiadiazoles with aromatic amino groups (e.g., p-tolylamino in compound 4y) exhibit potent anticancer activity (IC₅₀ < 0.1 mM), suggesting that the target compound’s bromophenyl group could be optimized for similar effects .
Physical Properties :
- Melting points correlate with molecular symmetry and substituent bulk. For example, 5g (168–170°C) has a linear ethylthio group, while 5m (135–136°C) incorporates a bulkier fluorobenzylthio moiety . The target compound’s isobutyl group may result in a melting point near 150–160°C, based on analogs.
Synthetic Yields :
- Yields for similar compounds range from 68% (5l) to 88% (5h), indicating that steric hindrance from the 4-bromophenyl group might moderately reduce the target compound’s yield compared to smaller substituents .
Biological Activity
The compound 2-(4-bromophenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction yields the acetamide derivative with potential biological activities.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. The compound has been tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
| Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Pseudomonas aeruginosa | 10 mm |
The results suggest that the compound exhibits significant antibacterial activity, comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been assessed using various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). In vitro assays demonstrated that this compound induces apoptosis in cancer cells by activating caspases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 25 | Caspase activation |
| PC3 | 30 | Apoptosis induction |
These findings indicate that the compound may serve as a potential lead for developing new anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives have also been documented. Studies suggest that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Sharma et al. demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disc diffusion method to evaluate effectiveness .
- Anticancer Mechanism Investigation : Research by Botta et al. explored the mechanism of action of thiadiazole derivatives in cancer therapy. The study highlighted that compounds like this compound could activate apoptotic pathways in cancer cells through caspase activation .
Q & A
Q. Methodological Answer :
Free Energy Perturbation (FEP) : Calculate relative binding free energy changes for substituents affecting BBB penetration (e.g., 2-methylpropyl vs. cyclohexyl groups) using Schrödinger Suite or GROMACS ().
Machine Learning : Train models on datasets like BBB Challenge to predict logBB values. Descriptors include polar surface area (<90 Ų), logP (2–5), and hydrogen-bond donors (<3).
In Silico Validation : Compare predicted permeability with experimental Caco-2 cell assays.
Data Insight : Derivatives with branched alkyl groups (e.g., 2-methylpropyl) show enhanced BBB penetration due to reduced polarity ().
Advanced: What strategies address contradictory cytotoxicity data in anticancer studies?
Methodological Answer :
Contradictions in IC values (e.g., MCF-7 vs. A549 cells) may arise from assay conditions or off-target effects.
Standardization : Use identical cell lines (ATCC-validated), culture media, and incubation times (e.g., 72 hours in ).
Dose-Response Curves : Perform 8-point dilution series (0.01–100 μM) with cisplatin as a positive control.
Mechanistic Profiling : Screen for aromatase inhibition (e.g., IC = 0.062 mmol L in MCF-7 cells) to confirm target specificity ().
Synergy Studies : Test combinations with paclitaxel or doxorubicin to assess additive vs. antagonistic effects.
Critical Note : Validate cytotoxicity in non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to rule out general toxicity ().
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s NMDA receptor antagonism?
Q. Methodological Answer :
Scaffold Modification : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF) to enhance receptor binding ().
Side Chain Engineering : Introduce sulfonyl or carbonyl groups at the thiadiazole 5-position to modulate hydrophobicity and binding pocket interactions ().
In Vitro Assays : Measure IC against GluN2B-containing NMDA receptors using patch-clamp electrophysiology.
Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., hydrogen bonds with Arg) over 100 ns trajectories (GROMACS/AMBER).
Case Study : Derivatives with p-tolylamino substitutions showed 10-fold higher potency than parent compounds ().
Basic: What spectroscopic techniques confirm the compound’s structural identity?
Q. Methodological Answer :
NMR :
- -NMR (DMSO-d): δ 2.15 (s, 3H, CH), 2.90 (d, 2H, CH), 7.30–7.80 (m, 4H, Ar-H) ().
- -NMR: Peaks at 168.5 ppm (C=O), 130–140 ppm (aromatic carbons).
IR : Stretching bands at 1650 cm (amide C=O) and 1540 cm (C-N thiadiazole) ().
Mass Spectrometry : ESI-MS m/z 397.2 [M+H].
Quality Control : Cross-validate with elemental analysis (%C, %H, %N within ±0.4% of theoretical values).
Advanced: How does the compound’s crystal packing influence its physicochemical properties?
Q. Methodological Answer :
Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize the crystal lattice, increasing melting points (423–425 K) ().
π-π Stacking : Offset stacking between 4-bromophenyl and thiadiazole rings (3.5 Å) enhances solubility in aromatic solvents.
Hirshfeld Surface Analysis : Quantify contributions from Br⋯H (7%) and F⋯H (5%) contacts to predict solubility and stability.
Implications : Reduced solubility in polar solvents (e.g., water) due to hydrophobic packing, necessitating DMSO for biological assays.
Advanced: What in vivo models are suitable for evaluating this compound’s neuroprotective effects?
Q. Methodological Answer :
Rodent Models :
- Middle Cerebral Artery Occlusion (MCAO) : Administer 10 mg/kg intravenously post-ischemia; measure infarct volume via MRI.
- NMDA-Induced Excitotoxicity : Assess hippocampal neuron survival in Sprague-Dawley rats.
Pharmacokinetics : Determine plasma half-life (t) and brain-to-plasma ratio (K) via LC-MS/MS.
Behavioral Tests : Use Morris water maze to evaluate cognitive recovery.
Data Requirement : Pair in vivo results with ex vivo brain slice electrophysiology to confirm NMDA receptor blockade ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
